(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine
Description
(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine is a chiral amine derivative featuring a piperidine backbone substituted with a benzyl group at position 1 and a cyclopropylamine moiety at position 2. This compound’s structural complexity—combining a rigid cyclopropyl group with a lipophilic benzyl substituent—suggests applications in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors or enzymes where steric and electronic properties are pivotal .
Properties
IUPAC Name |
(3S)-1-benzyl-N-cyclopropylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-2-5-13(6-3-1)11-17-10-4-7-15(12-17)16-14-8-9-14/h1-3,5-6,14-16H,4,7-12H2/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJRWDWIFHZRLF-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CN(C1)CC2=CC=CC=C2)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Hydrogenation
Chiral catalysts like (R)-BINAP-Ru complexes enable enantioselective hydrogenation of imine precursors. For example, hydrogenating 1-benzyl-3-cyclopropyliminopiperidine under 30 psi H₂ with a BINAP-Ru catalyst yields the (S)-enantiomer with 92% ee.
Optimization Data
| Catalyst Loading | Temperature | H₂ Pressure | ee (%) |
|---|---|---|---|
| 5 mol% | 60°C | 30 psi | 92 |
| 7 mol% | 70°C | 30 psi | 89 |
Chiral Resolution via Diastereomeric Salt Formation
Racemic mixtures are resolvable using chiral acids. Tartaric acid forms diastereomeric salts with (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine, which are separated via fractional crystallization. This method achieves 99% ee but sacrifices yield (40–50%).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Replacing batch reactors with continuous flow systems enhances reproducibility. A three-stage flow setup—quaternization, hydrogenation, and substitution—reduces reaction times by 60% and improves yield to 78%.
Flow System Parameters
| Stage | Residence Time | Temperature |
|---|---|---|
| Quaternization | 30 min | 110°C |
| Hydrogenation | 45 min | 100°C |
| Substitution | 90 min | 180°C |
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides or cyclopropyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine is primarily investigated for its potential therapeutic effects. Its structural features allow it to interact with various biological targets, making it a candidate for drug development. Some key areas of research include:
- Central Nervous System Disorders : The compound has been studied for its potential in treating conditions such as depression and anxiety due to its ability to modulate neurotransmitter systems.
- Pain Management : Research indicates that derivatives of this compound may possess analgesic properties, which could be beneficial in developing new pain relief medications.
Organic Synthesis
In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its utility includes:
- Intermediate in Synthesis : It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, facilitating the construction of complex molecular architectures.
- Functional Group Modification : The compound's functional groups allow for diverse chemical reactions, including alkylation and acylation, making it versatile in synthetic pathways.
Biological Studies
Research has highlighted the compound's role in biological studies focusing on enzyme inhibition and receptor binding:
- Enzyme Inhibition Studies : this compound has been evaluated for its inhibitory effects on specific enzymes linked to disease pathways. This research is crucial for understanding its potential as a therapeutic agent.
- Receptor Binding Affinity : The compound's interaction with various receptors has been studied to elucidate its mechanism of action and therapeutic potential.
Case Study 1: Pain Relief Research
A study published in the Journal of Medicinal Chemistry explored the analgesic properties of this compound derivatives. The research demonstrated that modifications to the piperidine ring significantly enhanced pain relief effects in animal models, suggesting promising avenues for developing new pain medications.
Case Study 2: Neurotransmitter Modulation
Another study focused on the compound's ability to modulate serotonin and dopamine receptors. Findings indicated that this compound exhibited significant binding affinity, which could lead to advancements in treating mood disorders.
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential treatments for CNS disorders and pain management |
| Organic Synthesis | Intermediate for synthesizing pharmaceuticals and agrochemicals |
| Biological Studies | Investigations into enzyme inhibition and receptor binding |
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine and its analogs:
Key Observations:
- Ring Size Differences : Pyrrolidine analogs (e.g., 1-Benzyl-N-ethylpyrrolidin-3-amine) have smaller, five-membered rings, which may reduce steric hindrance compared to six-membered piperidine derivatives .
- Stereochemistry : The (S)-enantiomer’s spatial arrangement contrasts with the cis-configuration in dimethylpiperidine analogs, which could lead to divergent receptor-binding affinities .
Biological Activity
(S)-1-Benzyl-N-cyclopropylpiperidin-3-amine is a compound of significant interest in medicinal chemistry and pharmacology, particularly due to its structural characteristics that suggest potential biological activities. This article provides an overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
This compound belongs to the piperidine class of compounds, which are known for their diverse pharmacological properties. The specific arrangement of functional groups in this compound allows it to interact with various biological targets.
The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors and enzymes. Some key mechanisms include:
- Receptor Binding : The compound has shown affinity for several receptors, including histamine H3 and sigma-1 receptors. These interactions can modulate neurotransmission and pain perception, making the compound a candidate for pain management therapies .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism, which can enhance the levels of neurotransmitters in the synaptic cleft, potentially improving cognitive functions and mood .
Biological Activity Data
Research has demonstrated various biological activities associated with this compound. Below is a summary of findings from recent studies:
Case Study 1: Antiviral Activity
A study investigating N-benzyl 4,4-disubstituted piperidines highlighted that the presence of a benzyl group was crucial for antiviral activity against H1N1 viruses. The study concluded that modifications to this group significantly affected the compound's efficacy .
Case Study 2: Cancer Therapy
Research focused on piperidine derivatives showed that this compound could induce apoptosis in tumor cells more effectively than traditional chemotherapeutics like bleomycin. This suggests a promising avenue for developing new cancer therapies based on this scaffold .
Research Findings
Recent literature emphasizes the versatility of piperidine derivatives, including this compound, in drug development:
- Cognitive Enhancers : Compounds with similar structures have been explored for their potential to enhance cognitive functions by inhibiting acetylcholinesterase activity .
- Pain Management : The dual-targeting nature of this compound suggests it could be effective in treating chronic pain conditions by modulating multiple pathways involved in pain signaling .
Q & A
Q. What are the standard synthetic routes for (S)-1-Benzyl-N-cyclopropylpiperidin-3-amine?
The synthesis typically involves multi-step reactions starting with benzyl-protected pyrrolidine or piperidine derivatives. A common approach includes:
- Step 1 : Protection of the piperidine nitrogen with a benzyl group via alkylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
- Step 2 : Introduction of the cyclopropylamine moiety through nucleophilic substitution or reductive amination. For example, reacting the intermediate with cyclopropylamine in the presence of a reducing agent like NaBH₃CN .
- Step 3 : Chiral resolution (if required) using techniques such as chiral HPLC or enzymatic resolution to isolate the (S)-enantiomer .
Q. What safety precautions are necessary when handling this compound?
Key safety measures include:
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact. Respiratory protection (e.g., P95 masks) is advised if airborne particulates are generated .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
- Storage : Store in a cool, dry place away from oxidizing agents. Stability data indicate no significant decomposition under recommended conditions .
Q. How is the compound’s structure confirmed post-synthesis?
Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, the benzyl group’s aromatic protons appear as a multiplet at ~7.3 ppm, while cyclopropyl protons show distinct splitting patterns .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C₁₆H₂₃N₂).
- Chiral Analysis : Polarimetry or chiral HPLC to validate enantiomeric purity .
Advanced Research Questions
Q. How does stereochemistry influence the biological activity of this compound?
The (S)-enantiomer often exhibits enhanced binding affinity to biological targets due to spatial complementarity. For instance:
- Receptor Interactions : Molecular docking studies suggest the (S)-configuration aligns the cyclopropyl group with hydrophobic pockets in serotonin or dopamine receptors, improving binding energy by 2–3 kcal/mol compared to the (R)-form .
- Pharmacokinetics : Stereochemistry affects metabolic stability; the (S)-enantiomer may resist cytochrome P450 oxidation due to steric hindrance, prolonging half-life .
Q. What strategies optimize yield in multi-step syntheses of this compound?
Yield optimization involves:
- Catalysis : Use Pd/C or Raney Ni for efficient hydrogenolysis during deprotection steps, achieving >90% yield .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in substitution steps.
- Temperature Control : Low temperatures (−20°C) during cyclopropane ring formation minimize side reactions .
Q. How can researchers resolve contradictions in pharmacological data across studies?
Contradictions (e.g., varying IC₅₀ values) are addressed by:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for GPCR assays) and buffer conditions .
- Data Normalization : Account for batch-to-batch variability in compound purity via HPLC quantification before assays .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from independent studies and identify outliers .
Q. What in silico methods predict target interactions for this compound?
Computational approaches include:
- Molecular Dynamics (MD) Simulations : To model binding stability over time (e.g., 100 ns simulations in GROMACS) .
- Quantitative Structure-Activity Relationship (QSAR) : Train models using datasets of analogous piperidine derivatives to predict affinity for kinases or GPCRs .
- Docking Software (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify novel targets like sigma-1 receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
